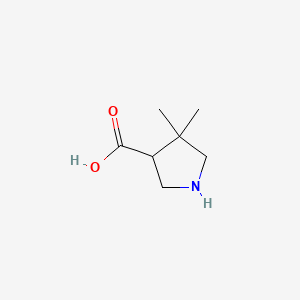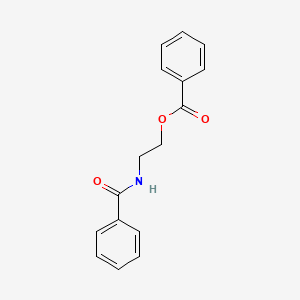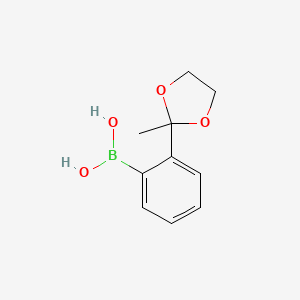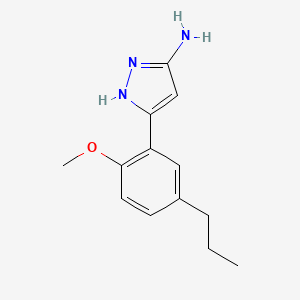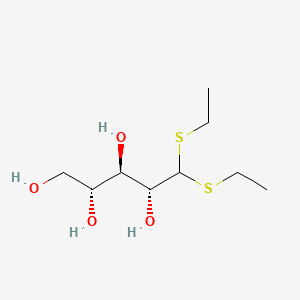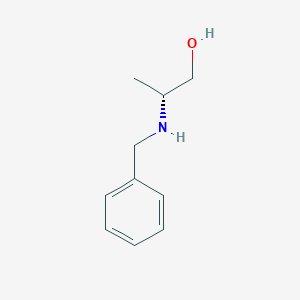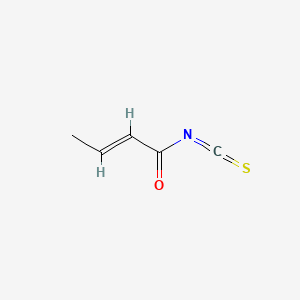
巴豆酰异硫氰酸酯
描述
Crotonyl isothiocyanate is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 g/mol . The compound is also known by other names such as (E)-but-2-enoyl isothiocyanate and 2-Butenoylisothiocyanate .
Molecular Structure Analysis
The IUPAC name for Crotonyl isothiocyanate is (E)-but-2-enoyl isothiocyanate . The InChI representation is InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .Physical And Chemical Properties Analysis
Crotonyl isothiocyanate has a molecular weight of 127.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .科学研究应用
异硫氰酸酯:疾病预防和治疗的潜力
从十字花科蔬菜中提取的异硫氰酸酯,如萝卜硫素和苯乙基异硫氰酸酯,因其疾病预防和治疗效果而受到研究。这些化合物已在针对癌症和自闭症等疾病的小型人体临床试验中得到应用,表明利用食品和营养政策进行疾病缓解的可能性 (Palliyaguru、Yuan、Kensler 和 Fahey,2018 年)。
在致癌作用中的作用
巴豆酰异硫氰酸酯已在小鼠皮肤致癌作用中得到研究。鸟氨酸脱羧酶这种参与多胺生物合成的酶在巴豆油处理后显著增加,表明巴豆酰异硫氰酸酯与致癌作用之间可能存在联系 (O'Brien,1976 年)。
工业应用:丁二烯前体生产
巴豆酰异硫氰酸酯可以作为丁二烯合成的前体。在以甲基杆菌为重点的研究中,构建了一条将巴豆酰辅酶 A 转化为丁二烯的直接前体巴豆烯二磷酸的途径,证明了该化合物在工业应用中的潜力 (Yang、Zhang、Yuan、Zhang、Mo、Tan、Zhu、Chen、Yao、Hu 和 Yang,2018 年)。
抗菌和药理协同作用
对含有异硫氰酸酯的 Croton gratissimus 的研究显示出潜在的抗菌功效和药理相互作用。该研究表明不同植物部分的协同作用,表明异硫氰酸酯可以增强生物活性 (van Vuuren 和 Viljoen,2008 年)。
对癌症的化学保护作用
异硫氰酸酯因其对癌症的化学保护作用而受到广泛研究。它们在多种动物模型中显示出对多个器官部位的实验性致癌作用的潜力,表明全面且持久的保护 (Dinkova-Kostova,2013 年)。
对致癌作用的抑制作用
包括来自巴豆植物的异硫氰酸酯在内的异硫氰酸酯已显示出在实验动物中抑制致癌作用。它们主要通过选择性抑制参与致癌代谢活化的细胞色素 P450 酶和增强凋亡来发挥作用,可能有助于化学预防活性 (Hecht,2000 年)。
作用机制
Target of Action
Crotonyl isothiocyanate is a member of the class of compounds known as isothiocyanate acids . The primary targets of isothiocyanates are thought to be involved in various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates are known to exert their effects through a variety of distinct but interconnected signaling pathways .
Biochemical Pathways
Crotonyl isothiocyanate may be involved in several biochemical pathways. For instance, the ECHS1 enzyme, which catalyzes the hydration of several substrates via different metabolic pathways, has been shown to have the highest specificity for crotonyl-CoA . This suggests that Crotonyl isothiocyanate might play a role in these pathways.
Pharmacokinetics
Crotonyl isothiocyanate is practically insoluble in water and is an extremely weak basic compound . These properties could affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of Crotonyl isothiocyanate can be influenced by various environmental factors. For instance, it can be found in Chinese mustard, which suggests that dietary intake could influence its action .
安全和危害
生化分析
Biochemical Properties
Crotonyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the modification of histones, such as histone deacetylases (HDACs) and histone acetyltransferases (HATs). These interactions lead to the modification of histone proteins, influencing gene expression and chromatin structure. Additionally, crotonyl isothiocyanate can react with thiol groups in proteins, forming covalent bonds that can alter protein function and stability .
Cellular Effects
Crotonyl isothiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, crotonyl isothiocyanate has been shown to affect the crotonylation of histones, a post-translational modification that plays a crucial role in gene regulation. This modification can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, crotonyl isothiocyanate can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of crotonyl isothiocyanate involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, crotonyl isothiocyanate can inhibit HDACs, leading to increased levels of histone crotonylation and changes in gene expression . Additionally, it can interact with transcription factors and other regulatory proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotonyl isothiocyanate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that crotonyl isothiocyanate is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to crotonyl isothiocyanate can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of crotonyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can modulate gene expression and cellular metabolism without causing significant toxicity. At high doses, crotonyl isothiocyanate can induce oxidative stress and apoptosis, leading to adverse effects on tissue function and overall health . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
Crotonyl isothiocyanate is involved in several metabolic pathways, including those related to fatty acid and amino acid metabolism. It interacts with enzymes such as acyl-CoA synthetase short-chain family member 2 (ACSS2), which plays a role in the conversion of crotonate into crotonyl-CoA . This interaction can influence metabolic flux and the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of crotonyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier family proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, crotonyl isothiocyanate can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
Crotonyl isothiocyanate exhibits distinct subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, crotonyl isothiocyanate can localize to the nucleus, where it interacts with histones and other nuclear proteins to regulate gene expression . Additionally, it can be found in the cytoplasm and mitochondria, where it influences metabolic processes and cellular signaling pathways .
属性
IUPAC Name |
(E)-but-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYXENTGJDZTN-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60034-28-8 | |
| Record name | Crotonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60034-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between Crotonyl Isothiocyanate, plant cell proliferation, and cancer cell growth?
A1: Research suggests that Crotonyl Isothiocyanate exhibits contrasting effects on plant and human cancer cells. In a study using groundnut calli cells, exposure to silver nanoparticles synthesized using sandalwood leaf extract (SW-AgNPs) led to enhanced cell proliferation and increased calli biomass. [] This enhanced growth was accompanied by increased activity of defense enzymes and secretion of metabolites, including Crotonyl Isothiocyanate. These findings indicate that Crotonyl Isothiocyanate might play a role in plant growth and stress response.
Q2: Does Crotonyl Isothiocyanate share similarities with other compounds found in rapeseed meal?
A2: Crotonyl Isothiocyanate belongs to a class of compounds called isothiocyanates, known for their goitrogenic effects. While not specifically mentioned in the provided research on Crotonyl Isothiocyanate, rapeseed meal contains related compounds like Allyl Isothiocyanate, which also contribute to goitrogenic activity and can impact thyroid function in animals. [] This suggests a potential link between the biological activities of different isothiocyanates, including their effects on growth and metabolism. Further research is needed to explore the specific mechanisms and potential shared pathways of these compounds.
Q3: Are there analytical techniques to identify and quantify Crotonyl Isothiocyanate in biological samples?
A3: While specific techniques for Crotonyl Isothiocyanate aren't detailed in the provided research, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to analyze volatile compounds, including isothiocyanates, in various matrices. [] This technique allows for the separation, identification, and quantification of Crotonyl Isothiocyanate based on its mass-to-charge ratio. This approach enables researchers to study the presence, distribution, and potential biological roles of Crotonyl Isothiocyanate in different systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)
![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)
